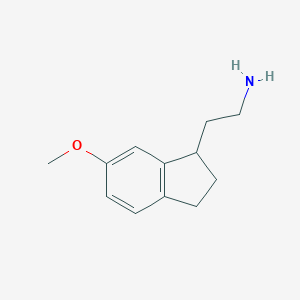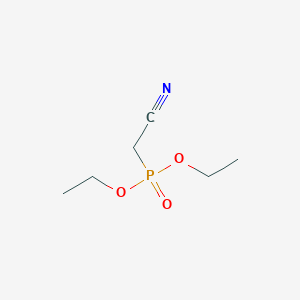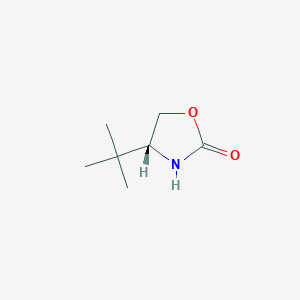
(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes studying the reaction mechanisms, the reagents and conditions used, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions, and studying the mechanisms of these reactions.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can provide information about the compound’s behavior under different conditions.Applications De Recherche Scientifique
Mechanisms of Chemical Reactions
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds suggests the significance of γ-hydroxymethyl groups and hydride transfer mechanisms in the breakdown of complex organic molecules, which could be relevant for understanding the reactivity or degradation pathways of similar compounds (T. Yokoyama, 2015).
Degradation of Environmental Contaminants
The study on advanced oxidation processes for acetaminophen degradation provides insights into the by-products, biotoxicity, and degradation pathways of organic contaminants. Such processes might be applicable for the environmental management of waste containing similar diol compounds (Mohammad Qutob et al., 2022).
Downstream Processing of Biological Products
Insights into the recovery and purification of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, can be directly relevant to the industrial application of similar diol compounds in producing or processing biological materials (Zhi-Long Xiu & A. Zeng, 2008).
Kinetic Resolution in Asymmetric Synthesis
The review on catalytic non-enzymatic kinetic resolution offers insights into the synthesis of chiral compounds, which may be applicable to the synthesis or separation of chiral forms of "(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol" (H. Pellissier, 2011).
Polymers from Renewable Resources
Research on the use of 1,4:3,6-dianhydrohexitols in polymers highlights the potential of diol compounds derived from renewable resources in the synthesis of high-performance, biodegradable polymers (F. Fenouillot et al., 2010).
Safety And Hazards
The safety and hazards of a compound are usually determined through toxicological studies. This can include studying the compound’s effects on cells or organisms, and its potential to cause harmful effects such as toxicity, irritation, or sensitization.
Orientations Futures
Future directions could involve further studies to better understand the compound’s properties or reactions, developing new synthetic routes, or exploring its potential applications in areas such as medicine or materials science.
Please note that the availability and depth of information can vary depending on the specific compound and the extent to which it has been studied. For a detailed analysis of a specific compound, consultation with a specialist in the field or a detailed literature search may be required.
Propriétés
IUPAC Name |
[(3R,4R)-4-phenylmethoxyhexa-1,5-dien-3-yl]oxymethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-3-19(21-15-17-11-7-5-8-12-17)20(4-2)22-16-18-13-9-6-10-14-18/h3-14,19-20H,1-2,15-16H2/t19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDNFRGHUJGCFX-WOJBJXKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C=C)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]([C@@H](C=C)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444504 |
Source


|
| Record name | (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol | |
CAS RN |
112571-38-7 |
Source


|
| Record name | (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)












![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)